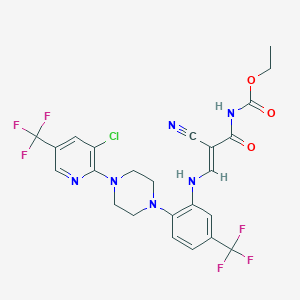

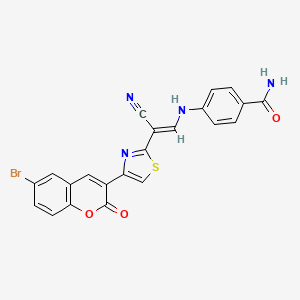

![molecular formula C21H27N5O2S B2702828 N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1019187-33-7](/img/structure/B2702828.png)

N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class . Compounds in this class are known to have various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Synthesis Analysis

While the specific synthesis for this compound is not available, related [1,2,4]triazolo[4,3-a]quinazoline compounds are typically synthesized through a series of reactions involving heterocyclization of substituted aminotriazoles with various bifunctional compounds .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared analysis (FTIR), proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .Scientific Research Applications

Regioselectivity and Electrophilic Reactions

Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one : This study discusses the reactions of a model compound with alkyl and aryl halides, leading to S-substituted derivatives. Theoretical DFT computational studies supported the explanation of the results, providing insights into the regioselectivity of these compounds towards different electrophiles. This research could be foundational for understanding the chemical behavior of similar compounds in scientific applications (Fathalla, Čajan, & Pazdera, 2000).

Synthesis and Biological Activity Prediction

Synthesis and Prediction of Biological Activity : Another study aimed at modeling the virtual library of related compounds to determine their biological activity spectrum and acute toxicity. This involved synthesizing derivatives and using computer prediction software, highlighting the compounds' potential for antineurotic activity and treatment of male reproductive and erectile dysfunction. The findings suggest these compounds are promising for further investigation as nontoxic substances with potential biological applications (Danylchenko, Drushlyak, & Kovalenko, 2016).

Synthesis and Characterization

Synthesis of Triazoles and Tetrazoles Condensed with Spiro(benzo[h]quinazoline-5,1′-cyclohexane) : The condensation reactions and synthesis of various derivatives highlight the chemical versatility and potential for creating novel compounds with diverse applications. This research contributes to the broader understanding of how to manipulate the core structure for specific scientific purposes (Markosyan, Kuroyan, & Dilanyan, 2000).

Antibacterial and Antimicrobial Evaluation

Antibacterial Evaluation of Derivatives : The synthesis and characterization of derivatives incorporating triazoloquinazoline structures have shown good potency in antibacterial activities. Such studies are crucial for identifying new compounds that can be further developed into antimicrobial agents, showcasing the potential health-related applications of these chemical structures (Pokhodylo et al., 2021).

properties

IUPAC Name |

N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2S/c1-13(2)10-11-25-19(28)16-9-8-14(18(27)22-15-6-4-3-5-7-15)12-17(16)26-20(25)23-24-21(26)29/h8-9,12-13,15H,3-7,10-11H2,1-2H3,(H,22,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIAOMXZXLYHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NNC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-isopentyl-5-oxo-1-thioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

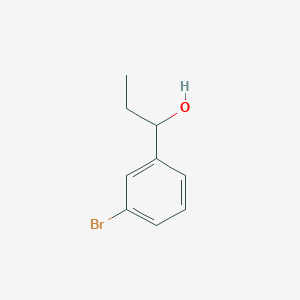

![N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide](/img/structure/B2702746.png)

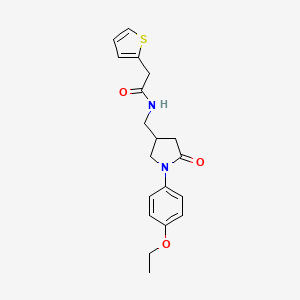

![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2702750.png)

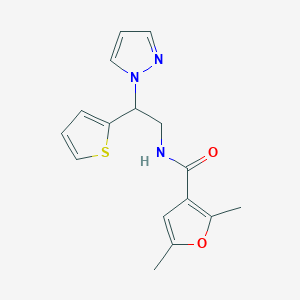

![(1R,5S)-3-cyclopropylidene-N-(3,4-dimethoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702755.png)

![1-[(4-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B2702761.png)

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2702764.png)

![(Z)-ethyl 2-(6-isopropyl-2-((2-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702768.png)